Hsdvhk-NH2, also known as HSDVHK-NH2, is a synthetic compound that acts as an antagonist of the integrin alpha v beta 3-vitronectin interaction. This compound has garnered attention due to its potential applications in various biomedical fields, particularly in cancer research and treatment. Its mechanism involves interfering with cell adhesion processes that are critical in tumor progression and metastasis.
Hsdvhk-NH2 is classified as a peptide-based antagonist. It is derived from a specific sequence designed to inhibit the interaction between integrins and their ligands, particularly vitronectin. The compound is synthesized through methods that ensure high purity and activity, making it suitable for research applications.
The synthesis of Hsdvhk-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of amino acids to a growing chain attached to a solid support. The process includes:
The synthesis may require specific reagents such as coupling agents (e.g., N,N'-diisopropylcarbodiimide) and solvents (e.g., dimethylformamide) to facilitate the reactions. The final product is typically characterized by high-performance liquid chromatography to ensure purity.
The molecular structure of Hsdvhk-NH2 can be represented by its amino acid sequence: Histidine-Serine-Aspartic Acid-Valine-Histidine-Lysine-Amine. The presence of these amino acids contributes to its biological activity as an integrin antagonist.
The molecular formula can be denoted as C₁₄H₁₈N₄O₄S, with a molecular weight of approximately 318.38 g/mol. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions.
Hsdvhk-NH2 undergoes several chemical reactions relevant to its function as an antagonist:
Kinetic studies may be performed to determine the binding affinity (IC50) of Hsdvhk-NH2 for integrin alpha v beta 3, with reported values around 1.74 pg/mL (approximately 2.414 pM). These values indicate strong binding capabilities essential for its therapeutic potential.
The mechanism of action for Hsdvhk-NH2 involves:
Studies have shown that blocking the integrin-vitronection interaction can lead to reduced tumor growth and metastasis in preclinical models, highlighting its potential as a therapeutic agent.
Relevant analyses such as differential scanning calorimetry or thermogravimetric analysis may provide insights into thermal stability.
Hsdvhk-NH2 has several important applications in scientific research:
HSDVHK-NH₂ is a linear hexapeptide with the sequence His-Ser-Asp-Val-His-Lys and a C-terminal amidation modification (-NH₂). This amidation enhances metabolic stability by reducing susceptibility to carboxypeptidases. Key structural features include:
The SDV motif (Ser-Asp-Val) represents a Type I PDZ-binding domain critical for binding to the RGD (Arg-Gly-Asp) recognition site of integrin αvβ3. Structural studies reveal that the aspartic acid (Asp) residue mimics the RGD interaction, while the flanking residues (His, Val, His, Lys) stabilize binding through hydrophobic and π-π interactions with Tyr¹²² of the β3 subunit. This configuration prevents the conformational shift required for integrin activation, classifying HSDVHK-NH₂ as a pure antagonist [6] [8].
Table 1: Structural Properties of HSDVHK-NH₂
Property | Value |
---|---|
Amino Acid Sequence | H-S-D-V-H-K-NH₂ |
C-Terminal Modification | Amidation |
Molecular Weight | 720.78 g/mol |
Critical Binding Motif | SDV (PDZ Type I Domain) |
Key Interaction Residue | Asp³ mimics RGD binding |
The development of HSDVHK-NH₂ arose from structural studies of fibronectin-integrin interactions. In 2014, crystallographic analysis of integrin αvβ3 bound to the 10th type III fibronectin domain (FN10) revealed that a high-affinity mutant (hFN10) acted as a pure antagonist by introducing a Trp¹⁴⁹⁶–Tyr¹²² β3 π-π interaction. This interaction locked the integrin in an inactive state by preventing the outward swing of the β3 hybrid domain—a conformational change essential for signaling activation [6].
HSDVHK-NH₂ was engineered to mimic this inhibitory mechanism. The hexapeptide’s SDV motif was optimized to exploit the same binding pocket as hFN10, with the C-terminal lysine amidation enhancing affinity. Biochemical assays confirmed its potency:
Unlike classical RGD-based peptides (e.g., cilengitide), HSDVHK-NH₂ avoids partial agonism—a major limitation of earlier integrin inhibitors that triggered paradoxical adhesion or immune reactions [6].
HSDVHK-NH₂ exerts multifaceted anti-tumor effects by disrupting αvβ3-mediated pathways central to cancer progression:
Anti-Angiogenic Activity
Integrin αvβ3 is overexpressed in tumor-associated endothelial cells during angiogenesis. HSDVHK-NH₂ inhibits this process by:
Table 2: Anti-Angiogenic Mechanisms of HSDVHK-NH₂
Observed Effect | Molecular Target | Functional Outcome |
---|---|---|
Inhibition of HUVEC proliferation | Caspase-3/8/9 activation | Dose-dependent apoptosis |
Suppression of bFGF migration | Vitronectin binding blockade | Disrupted endothelial migration |
Downregulation of ERK1/2 | FAK signaling inhibition | Reduced angiogenic gene expression |
Tumor Growth and Immune Modulation
In breast cancer models (MDA-MB-231 cells), HSDVHK-NH₂ disrupts doxycycline-induced anti-proliferation by binding integrin αvβ3, thereby inhibiting downstream ERK1/2 phosphorylation. This suppresses oncogenes like c-Myc and CCND1 (cyclin D1) and downregulates immune checkpoint protein PD-L1—a mechanism critical for overcoming resistance to conventional therapies [2].
Combinatorial Therapy Potential
As anti-angiogenic monotherapies (e.g., bevacizumab) face challenges like adaptive resistance, HSDVHK-NH₂ offers synergy potential:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: